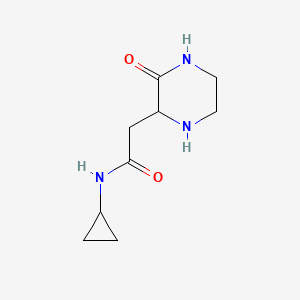

N-cyclopropyl-2-(3-oxopiperazin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-cyclopropyl-2-(3-oxopiperazin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c13-8(12-6-1-2-6)5-7-9(14)11-4-3-10-7/h6-7,10H,1-5H2,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMBRFAFAZBECD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CC2C(=O)NCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Scheme

-

- Cyclopropylamine

- 2-(3-oxopiperazin-2-yl)acetic acid

-

- N,N’-Dicyclohexylcarbodiimide (DCC) or alternatively HATU or HBTU in some protocols

-

- Commonly dry dimethylformamide (DMF) or dichloromethane (DCM)

-

- Room temperature or mild heating (25–70 °C)

- Stirring under inert atmosphere to prevent side reactions

The reaction proceeds via activation of the carboxyl group of 2-(3-oxopiperazin-2-yl)acetic acid by DCC forming an O-acylurea intermediate, which then reacts with the nucleophilic amine of cyclopropylamine to yield the desired amide bond (this compound).

Table 1. Typical Reaction Parameters for Amide Bond Formation

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Coupling agent | DCC (1.1 eq) or HATU (1.1 eq) | DCC common, HATU used for higher yield |

| Solvent | DMF or DCM | Dry solvents preferred |

| Temperature | 25–70 °C | Room temperature to mild heating |

| Reaction time | 2–24 hours | Depends on scale and reagent activity |

| Atmosphere | Nitrogen or Argon | To avoid moisture and oxidation |

| Work-up | Filtration to remove dicyclohexylurea, extraction, purification by chromatography | Purification critical for purity |

Industrial Production Methods

For large-scale synthesis, industrial processes optimize the above reaction by employing:

- Automated reactors with precise temperature and stirring control

- Continuous flow chemistry to enhance reaction efficiency and safety

- High-purity starting materials to reduce impurities and improve yield

- Use of alternative coupling agents or enzymatic catalysis to minimize by-products

These adaptations allow for scalable production with reproducible quality and minimal environmental impact.

Alternative Synthetic Approaches

While the direct amidation of cyclopropylamine and 2-(3-oxopiperazin-2-yl)acetic acid is the main method, related synthetic strategies from literature on similar piperazinone derivatives include:

- Sequential functional group modifications on piperazine rings, such as oxidation to lactam analogues to enhance activity or stability.

- Palladium-catalyzed coupling reactions for introducing substituents on heterocyclic rings that may be applied for derivative synthesis.

- Amidation using HATU or HBTU coupling reagents under mild conditions to improve yields and reduce side reactions.

However, these alternative methods are more common in derivatization rather than direct synthesis of this compound itself.

Reaction Mechanism Analysis

The key step in the preparation is the formation of the amide bond, which follows a well-established carbodiimide-mediated coupling mechanism:

- Activation of the carboxylic acid by DCC to form an O-acylurea intermediate.

- Nucleophilic attack by the amine nitrogen of cyclopropylamine.

- Formation of the amide bond with release of dicyclohexylurea as a by-product.

- Purification to isolate the target compound.

This reaction is favored due to the nucleophilicity of cyclopropylamine and the stability of the piperazinone ring, which tolerates the reaction conditions well.

Purification and Characterization

Post-synthesis, purification is typically achieved by:

- Filtration to remove insoluble dicyclohexylurea

- Extraction with organic solvents such as ethyl acetate

- Chromatographic purification (silica gel column chromatography with DCM/MeOH mixtures)

- Crystallization for further purity enhancement

Characterization methods include:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure

- Mass spectrometry (MS) for molecular weight verification

- Infrared (IR) spectroscopy to confirm amide bond formation

- Elemental analysis for purity assessment.

Summary Table of Preparation Methods

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| Starting material prep | Obtain cyclopropylamine and 2-(3-oxopiperazin-2-yl)acetic acid | Commercial or synthesized separately | Pure reactants |

| Activation | Carboxylic acid activation via DCC or HATU | DCC (1.1 eq), DMF, rt or mild heating | O-acylurea intermediate formed |

| Coupling | Nucleophilic attack by cyclopropylamine | Stirring under inert atmosphere | Amide bond formation |

| Work-up | Filtration, extraction, solvent removal | Filtration, organic solvent extraction | Crude product |

| Purification | Chromatography, crystallization | Silica gel column, DCM/MeOH solvent system | Pure this compound |

| Characterization | Confirm structure and purity | NMR, MS, IR, elemental analysis | Verified compound |

This detailed analysis of preparation methods for this compound reflects current best practices and research findings, emphasizing the amide coupling reaction as the core synthetic step. Industrial adaptations focus on scalability and purity, while alternative synthetic strategies provide avenues for derivative synthesis and optimization.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(3-oxopiperazin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

N-cyclopropyl-2-(3-oxopiperazin-2-yl)acetamide has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(3-oxopiperazin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Core Structural Features

The compound shares a common N-cyclopropylacetamide backbone with several derivatives reported in the literature. Key structural variations lie in the substituents attached to the acetamide group:

Physicochemical Properties

Molecular Weight and Polarity :

- The 3-oxopiperazine derivative (MW ~197.24) is lighter than analogs like 3u (MW 318.37 ) but heavier than 2p (MW 167.16 ). Its oxopiperazine group increases polarity compared to indolyl or boronic ester substituents.

- logP : Analogs like N-cyclopropyl-2-(indolyl)acetamide exhibit logP ~2.12 , suggesting moderate lipophilicity. The 3-oxopiperazine group may lower logP due to hydrogen-bonding capacity.

Melting Points :

Spectral and Analytical Data

- ¹H NMR :

- ¹³C NMR :

Comparative Data Table

Biological Activity

N-cyclopropyl-2-(3-oxopiperazin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

This compound features a cyclopropyl group and a piperazine ring, contributing to its unique pharmacological profile. The compound's structure can be represented as follows:

This structure allows for interactions with various biological targets, influencing its activity in different biological systems.

The mechanism of action of this compound involves the modulation of enzyme and receptor activities. The compound may act as an antagonist , inverse agonist , or allosteric modulator , depending on the specific biological context. Key interactions include:

- Binding to receptors: The compound can bind to specific receptors, altering their activity and initiating downstream signaling pathways.

- Enzyme modulation: It may inhibit or activate certain enzymes, impacting metabolic processes.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity: Preliminary studies suggest that this compound may possess antiproliferative effects against certain cancer cell lines. For example, it has shown promise in inhibiting the growth of A549 lung carcinoma cells.

- Neuroprotective Effects: Investigations into its neuroprotective properties are ongoing, with some evidence suggesting potential benefits in models of neurodegeneration.

- Antimicrobial Properties: Some studies have hinted at antimicrobial activity, although further research is required to confirm these findings.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of A549 cell proliferation | |

| Neuroprotection | Potential protective effects in models | |

| Antimicrobial | Preliminary antimicrobial activity |

Case Study: Anticancer Activity

In a study focusing on the anticancer potential of this compound, researchers evaluated its effects on A549 lung carcinoma cells. The results indicated a significant reduction in cell viability at specific concentrations, suggesting a dose-dependent response. The mechanism was linked to the induction of apoptosis, as evidenced by increased caspase activity.

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to highlight its unique properties:

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cyclopropyl + piperazine | Anticancer, neuroprotective |

| N-cyclopropyl-2-(3-oxopiperazin-2-yl)propionamide | Cyclopropyl + piperazine + propionamide | Limited data |

| N-cyclopropyl-2-(3-oxopiperazin-2-yl)butyramide | Cyclopropyl + piperazine + butyramide | Limited data |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-cyclopropyl-2-(3-oxopiperazin-2-yl)acetamide, and how are intermediates characterized?

- Methodology : The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the piperazinone core via cyclocondensation of β-keto esters with diamines under acidic conditions.

- Step 2 : Introduction of the cyclopropyl group using cyclopropanation reagents (e.g., Simmons-Smith reagent or diazomethane) .

- Step 3 : Acetamide linkage via nucleophilic acyl substitution, often employing coupling agents like EDC/HOBt.

Q. How is the purity of N-cyclopropyl-2-(3-oxopiperazin-2-yl)acetamide assessed in preclinical studies?

- Methodology :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) and mobile phases like acetonitrile/water (0.1% TFA).

- LC-MS : Confirms molecular ion peaks and detects impurities.

- Elemental Analysis : Validates C, H, N content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What strategies address low yields during the final coupling step of the acetamide moiety?

- Optimization Approaches :

- Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)/XPhos) improve Suzuki-Miyaura coupling efficiency for aryl boronate intermediates .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require scavengers (e.g., molecular sieves) to control moisture .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yields >80% .

Q. How can conflicting bioactivity data across studies be resolved?

- Methodology :

- Dose-Response Curves : Establish EC/IC values under standardized conditions (e.g., pH 7.4, 37°C).

- Structural Analogues : Test derivatives (e.g., replacing cyclopropyl with cyclohexyl) to isolate pharmacophore contributions .

- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm on-target effects in cellular models .

Q. What computational methods predict the binding mode of N-cyclopropyl-2-(3-oxopiperazin-2-yl)acetamide to kinase targets?

- Methodology :

- Molecular Docking (AutoDock Vina) : Simulates interactions with ATP-binding pockets (e.g., PI3Kγ, EGFR).

- MD Simulations (AMBER/GROMACS) : Assesses stability of ligand-protein complexes over 100-ns trajectories.

- Free Energy Calculations (MM/PBSA) : Quantifies binding affinities (ΔG < -8 kcal/mol suggests high potency) .

Data Contradiction Analysis

Q. Discrepancies in reported IC values for PI3K inhibition: How to validate?

- Root Cause : Variability in assay conditions (e.g., ATP concentration, enzyme isoforms).

- Resolution :

- Standardized Assays : Use recombinant PI3Kα/γ isoforms with 10 µM ATP and 1 mM Mg.

- Positive Controls : Compare with known inhibitors (e.g., LY294002) to calibrate activity .

Structural and Mechanistic Insights

Q. Why does the cyclopropyl group enhance metabolic stability compared to alkyl chains?

- Mechanism :

- Steric Shielding : The cyclopropyl ring hinders cytochrome P450 oxidation at the α-carbon.

- Electron Effects : Reduced electron density minimizes radical-mediated degradation.

- Supporting Data : Microsomal stability assays show >70% remaining parent compound after 1 hr (vs. <30% for n-propyl analogues) .

Experimental Design Considerations

Q. How to optimize in vivo pharmacokinetics without compromising target affinity?

- Strategies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.